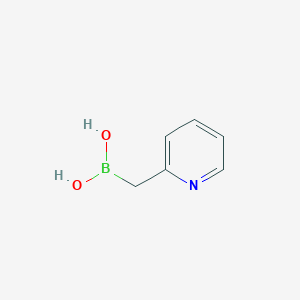

(Pyridin-2-ylmethyl)boronic acid

Description

Contextual Significance of Boronic Acids in Modern Organic Chemistry

Boronic acids, characterized by the general formula R–B(OH)₂, are organic compounds that have become indispensable in modern organic synthesis. pharmiweb.comarkat-usa.org Their prominence stems from their versatility as chemical building blocks and intermediates in a wide array of organic transformations. wikipedia.orglabinsights.nlnih.gov One of the most notable applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govboronmolecular.com

Beyond their role in synthesis, boronic acids exhibit unique chemical properties that make them valuable in other scientific domains. They act as Lewis acids and are capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars, as well as with amino acids and hydroxamic acids. wikipedia.orglabinsights.nl This characteristic is leveraged in the development of sensors for detecting various analytes and in molecular recognition systems. labinsights.nlboronmolecular.com The relatively low toxicity of many boronic acids further enhances their appeal, positioning them as "green" compounds in chemical research. nih.govboronmolecular.com

Unique Electronic and Structural Characteristics of Pyridine-Containing Organoboron Compounds

The incorporation of a pyridine (B92270) ring into an organoboron compound, as seen in (Pyridin-2-ylmethyl)boronic acid, introduces a unique set of electronic and structural features. Pyridines are versatile building blocks in coordination chemistry and catalysis. rsc.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. This property, combined with the Lewis acidity of the boronic acid group, creates a bifunctional molecule with intriguing reactivity.

The electronic nature of the pyridine ring can be tuned by the presence of substituents. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. researchgate.net This modulation of electronic properties influences the compound's behavior in chemical reactions and its potential applications. For instance, electron-rich pyridines are potent nucleophiles and have been explored in organocatalysis. rsc.org The interplay between the electron-donating or -withdrawing nature of the pyridine ring and the boronic acid moiety can lead to complex structural and electronic effects, including the potential for intramolecular coordination between the pyridine nitrogen and the boron atom. This interaction can influence the stability and reactivity of the boronic acid.

Overview of Academic Research Directions for this compound and Analogs

Research into this compound and its analogs is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is the synthesis of these compounds. While the synthesis of arylboronic acids is well-established, the preparation of pyridinylboronic acids can be challenging due to the stability of certain isomers. nih.govgoogle.com For instance, unsubstituted 2-pyridinylboronic acids are often unstable, leading to the development of methods to produce more stable ester derivatives. arkat-usa.org Key synthetic strategies include metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling reactions, and C-H bond activation. arkat-usa.org

In medicinal chemistry, there is growing interest in boronic acid-containing compounds, spurred in part by the success of drugs like bortezomib. wikipedia.orgnih.gov The ability of boronic acids to form reversible covalent bonds with biological targets, such as serine residues in enzymes, makes them attractive candidates for inhibitor design. wikipedia.orgscienceopen.com Research is exploring the potential of pyridine-containing boronic acids as anticancer, antibacterial, and antiviral agents. mdpi.com

The unique properties of these compounds also make them promising for applications in materials science. Their ability to participate in dynamic covalent chemistry is being explored for the creation of functional materials, such as polymers and hydrogels, with applications in sensing, drug delivery, and electronics. boronmolecular.comnih.gov The development of new synthetic methodologies and a deeper understanding of the structure-property relationships of this compound and its analogs are key to unlocking their full potential in these diverse fields.

| Property | Description |

| Molecular Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.94 g/mol |

| CAS Number | 124581-54-0 |

| Physical State | Solid |

Properties

Molecular Formula |

C6H8BNO2 |

|---|---|

Molecular Weight |

136.95 g/mol |

IUPAC Name |

pyridin-2-ylmethylboronic acid |

InChI |

InChI=1S/C6H8BNO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4,9-10H,5H2 |

InChI Key |

HAAKIIUEXQVSGQ-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=CC=CC=N1)(O)O |

Origin of Product |

United States |

Iii. Reactivity and Mechanistic Understanding of Pyridin 2 Ylmethyl Boronic Acid Derivatives

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (Pyridin-2-ylmethyl)boronic acid derivatives have emerged as valuable coupling partners in several of these transformations.

The Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. mdpi.com The use of pyridyl-containing boronic acids in these reactions presents unique challenges and opportunities due to the coordinating ability of the pyridine (B92270) nitrogen.

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. researchgate.net However, the presence of a pyridine moiety in the boronic acid substrate can lead to catalyst inhibition by coordinating to the palladium center. researchgate.netnih.gov This can deactivate the catalyst and hinder the cross-coupling process. To overcome this challenge, significant research has focused on the design of specialized ligands that can stabilize the palladium catalyst and promote efficient coupling.

Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the Suzuki-Miyaura coupling of pyridyl boronic acids. nih.gov These ligands are thought to facilitate the reductive elimination step of the catalytic cycle and prevent the formation of inactive palladium-pyridine complexes. The development of palladium precatalysts that form the active catalytic species under conditions where the decomposition of the boronic acid is slow has also been a crucial advancement. acs.org For instance, the use of Pd(dppf)Cl₂ has been shown to be effective for the coupling of various hetero(aryl) boronic acids and their esters. cdnsciencepub.com

The choice of ligand can also be critical in minimizing side reactions, such as aryl-aryl exchange from phosphine ligands, which can occur with certain combinations of ligands and substrates when using stabilized 2-pyridylboronates. researchgate.net The development of stable 2-pyridylboronates, such as those stabilized by N-methyliminodiacetic acid (MIDA), has provided air-stable and easily handleable building blocks for these reactions. nih.gov However, even with these stabilized reagents, optimizing reaction conditions, including the use of additives like copper(II) acetate (B1210297), can be necessary to achieve efficient coupling, particularly with challenging substrates like deactivated aryl chlorides. nih.gov

The substrate scope of Suzuki-Miyaura reactions involving pyridin-2-ylmethyl boronic acid analogs is broad, encompassing a variety of aryl and heteroaryl halides. The reaction conditions are often mild, with many couplings proceeding at room temperature or slightly elevated temperatures. acs.orgnih.gov The choice of base, solvent, and catalyst system is crucial for achieving high yields and preventing side reactions like protodeboronation, especially with less stable boronic acids. nih.gov

Potassium heteroaryltrifluoroborates, which are bench-stable precursors to boronic acids, have been successfully employed in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides. nih.gov General conditions often involve a palladium acetate catalyst with a specialized phosphine ligand like RuPhos and a base such as potassium phosphate. nih.gov For less reactive pyridinyltrifluoroborates, a higher catalyst loading may be necessary to achieve efficient coupling. nih.gov

The development of robust palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using stable glycal boronates has demonstrated high chemoselectivity, tolerating various functional groups. nih.gov This highlights the potential for complex molecule synthesis using pyridyl-containing boronic acid derivatives.

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling with Pyridine-Based Boronic Acid Derivatives

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Pyridylboronic ester | Aryl halides | Palladium/phosphine chloride or oxide ligands | - | - | - | - | nih.gov |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | - | - | 65-100 | 5-89 | cdnsciencepub.com |

| Potassium pyridin-4-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Excellent | nih.gov |

| 2-Pyridyl MIDA boronate | Deactivated aryl chlorides | Pd catalyst / Cu(OAc)₂ additive | - | Isopropyl alcohol | - | - | nih.gov |

Note: "-" indicates that the specific information was not provided in the abstract.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net While less common than the Suzuki-Miyaura coupling for pyridin-2-ylmethyl boronic acids, oxidative Heck-type reactions have been developed where an arylboronic acid couples with an olefin. beilstein-journals.orghw.ac.uk

In these oxidative Heck reactions, a Pd(II) catalyst is typically used, and an oxidant is required to regenerate the catalyst. hw.ac.uk For example, the coupling of vinyl pyridines with aryl boronic acids has been achieved using a palladium(II) trifluoroacetate (B77799) catalyst with 1,10-phenanthroline (B135089) as a ligand and silver(I) oxide as an oxidant. psu.edu These reactions often produce the corresponding aryl vinyl pyridine products in moderate to good yields as a single stereoisomer. psu.edu The reaction conditions, including the choice of solvent and the nature of the boronic acid, can significantly influence the reaction's efficiency. psu.edu The development of asymmetric intermolecular Heck reactions has expanded the scope to include various cyclic olefins coupled with aryl halides, achieving high enantioselectivity through the use of specific bisphosphine oxide ligands. organic-chemistry.org

Copper-promoted cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. researchgate.net Aryl boronic acids are effective coupling partners in these transformations, reacting with alcohols, phenols, amines, and other N-H containing substrates. researchgate.netnih.gov

The Chan-Lam coupling reaction, which utilizes copper catalysts for N-arylation and O-arylation, is particularly noteworthy for its mild reaction conditions. researchgate.net This methodology has been successfully applied to the coupling of phenyl and pyridylboronates. researchgate.net The use of copper(II) acetate, often in the presence of a base like pyridine, can mediate the cross-coupling of aryl boronic acids with a variety of substrates. organic-chemistry.org Polymer-supported copper catalysts have also been developed, offering the advantage of being air-stable and recyclable. nih.gov These copper-mediated reactions tolerate a wide range of functional groups and have been shown to be effective for the synthesis of complex molecules. nih.gov

Suzuki-Miyaura Cross-Coupling with Aryl Halides

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient processes for generating molecular complexity. bohrium.com Boric acid, a simple boron compound, has been shown to catalyze the synthesis of pyridine derivatives in aqueous media. researchgate.net

Specifically, a one-pot, four-component condensation of aldehydes, malononitrile, and thiophenols in the presence of boric acid as a catalyst can afford 2-amino-3,5-dicarbonitrile-6-thio-pyridines in high yields. researchgate.net This reaction can be performed using conventional heating or under ultrasound irradiation, highlighting the green aspects of this methodology by avoiding toxic catalysts and solvents. researchgate.net While the direct participation of this compound in such MCRs is not extensively documented in the provided context, the catalytic role of simpler boron compounds like boric acid suggests a potential for more complex boronic acids to be involved in or to catalyze similar transformations. The development of MCRs for the synthesis of diverse pyridine derivatives is an active area of research, driven by the importance of these heterocycles in various fields. bohrium.com

Lewis Acidity and Frustrated Lewis Pair (FLP) Chemistry

Derivatives of this compound, specifically (pyridin-2-ylmethyl)triel derivatives (where triel = B, Al, Ga), exhibit interesting intramolecular interactions. nih.govresearchgate.net Computational studies, supported by data from the Cambridge Structural Database, have revealed the presence of an intramolecular N→B dative bond. nih.govresearchgate.net This interaction arises from the donation of the lone pair of electrons from the pyridine nitrogen atom to the empty p-orbital of the boron atom.

The intramolecular N→B interaction in (pyridin-2-ylmethyl)triel derivatives allows them to function as "masked" frustrated Lewis pairs (mFLPs). nih.gov A frustrated Lewis pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leading to unique reactivity towards small molecules. osti.govnih.govtdl.orgrsc.org In the case of (pyridin-2-ylmethyl)triel derivatives, the intramolecular bond can be broken in the presence of a suitable substrate, such as carbon dioxide (CO2). nih.gov

Applications as Catalysts: Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has emerged as a powerful tool in organic synthesis, offering a metal-free approach to the activation of functional groups like carboxylic acids and alcohols. nih.govrsc.org The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is central to their catalytic activity. rsc.org

Boronic acids, including arylboronic acids, have been successfully employed as catalysts for the direct amidation of carboxylic acids with amines. researchgate.netmdpi.comrsc.orgorgsyn.orgnih.gov This method provides a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents. orgsyn.org The catalytic cycle is thought to involve the formation of an acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid and thus more susceptible to nucleophilic attack by the amine. rsc.org

The efficiency of the boronic acid catalyst can be influenced by its electronic properties, with electron-deficient arylboronic acids often showing enhanced reactivity. rsc.org The presence of ortho-substituents on the arylboronic acid can also play a crucial role in the catalytic efficiency. mdpi.com While the precise mechanism is still a subject of investigation, it is clear that the boronic acid facilitates the dehydration process, leading to the formation of the amide bond. nih.gov

This approach has been successfully applied to reactions such as Friedel-Crafts-type alkylations, where benzylic or allylic alcohols act as electrophiles in the presence of an arylboronic acid catalyst. researchgate.net The pyridine moiety in this compound could potentially influence the catalytic activity by acting as a proton acceptor or by coordinating to other species in the reaction mixture, thereby modulating the reactivity of the system. echemi.com The development of boronic acid catalysts that can operate under mild conditions and with high selectivity is an active area of research. nih.gov

Promotion of Cycloadditions and Conjugate Additions

Derivatives of pyridinylboronic acids have been shown to participate in and promote various cycloaddition and conjugate addition reactions, leading to the formation of complex cyclic and acyclic structures. These reactions leverage the unique electronic properties of the pyridine ring and the reactivity of the boronic acid moiety.

One key area of application is in [4+2] cycloaddition reactions. Research has demonstrated that alkynylboronate cycloadditions with 1,4-oxazin-2-ones and 2-pyrazinones serve as a direct and regioselective pathway to produce functionalized pyridine boronic ester derivatives. nih.govresearchgate.net This method provides a strategic approach to synthesizing substituted pyridinylboronic esters. arkat-usa.org Another novel approach involves a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes (BCBs). This reaction efficiently yields 2-azabicyclo[3.1.1]heptenes, which are considered valuable bioisosteres of pyridine due to their three-dimensional structure and comparable basicity. chemrxiv.org Furthermore, the cycloaddition of pyridinium (B92312) ylides, generated from pyridinium salts, with alkynes has been explored as a method to form indolizine (B1195054) structures under mild conditions. mdpi.com

In the realm of conjugate additions, a notable application is the palladium(II)-catalyzed reaction of arylboronic acids with α,β-unsaturated carbonyl compounds. A mild and efficient system using a Pd(II)-bipyridine catalyst has been developed for the conjugate addition of arylboronic acids to a variety of Michael acceptors, including ketones, aldehydes, esters, and amides. organic-chemistry.org The presence of a bipyridine ligand is critical to the success of this reaction, as it is believed to inhibit β-hydride elimination, a common side reaction in palladium-catalyzed processes. The proposed mechanism involves transmetalation from the boronic acid to the palladium center, insertion of the alkene into the carbon-palladium bond, and subsequent protonolysis to yield the final product. organic-chemistry.org This method is distinguished by its high selectivity and yields, without the formation of Heck-type coupling byproducts. organic-chemistry.org

The table below summarizes the results of the Pd(II)-bipyridine catalyzed conjugate addition of phenylboronic acid to various α,β-unsaturated carbonyl compounds.

Table 1: Pd(II)-Bipyridine Catalyzed Conjugate Addition of Phenylboronic Acid

| Entry | α,β-Unsaturated Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Cyclohexen-1-one | 3-Phenylcyclohexanone | 95 |

| 2 | Methyl vinyl ketone | 4-Phenyl-2-butanone | 92 |

| 3 | Ethyl acrylate | Ethyl 3-phenylpropanoate | 85 |

| 4 | Acrylonitrile | 3-Phenylpropanenitrile | 88 |

| 5 | N,N-Dimethylacrylamide | N,N-Dimethyl-3-phenylpropanamide | 78 |

Data sourced from a study by Lu and Lin on the conjugate addition of arylboronic acids. organic-chemistry.org

Reversible Esterification and Transesterification Reactions with Diols and Hydroxy Acids

This compound and related boronic acids are known for their ability to undergo reversible esterification reactions with diols and other hydroxyl-containing molecules. This reactivity is the basis for their use as sensors and protecting groups. The formation of a cyclic boronic ester (boronate ester) is typically a rapid and reversible process driven by the removal of water.

Boric acid itself has been demonstrated to be an effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids. researchgate.net In a typical procedure, the α-hydroxycarboxylic acid is dissolved in an alcohol, and boric acid is added as a catalyst. The reaction proceeds at room temperature, and the catalyst can be easily removed as its volatile methyl ester (trimethyl borate). researchgate.net This method is highly selective for α-hydroxy acids, with other carboxylic acids remaining largely unreacted under the same conditions. This selectivity is attributed to the formation of a stable five-membered cyclic intermediate involving the boronic acid and the α-hydroxy and carboxylic acid groups of the substrate.

The table below presents the results for the boric acid-catalyzed esterification of various α-hydroxycarboxylic acids with methanol.

Table 2: Boric Acid-Catalyzed Esterification of α-Hydroxycarboxylic Acids

| Entry | α-Hydroxycarboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Mandelic acid | Methyl mandelate | 98 |

| 2 | L-Malic acid | Dimethyl L-malate | >90 (as diester) |

| 3 | L-Tartaric acid | Dimethyl L-tartrate | >95 (as diester) |

| 4 | Glycolic acid | Methyl glycolate | 95 |

| 5 | Lactic acid | Methyl lactate | 96 |

Data sourced from a study on the chemoselective esterification catalyzed by boric acid. researchgate.net

Furthermore, boronic acids can participate in multicomponent reactions, such as the Passerini-type reaction, to form α-hydroxyketones from aldehydes and isocyanides. nih.gov In this process, a boron "ate" nitrilium intermediate is proposed to form, which then undergoes a 1,4-metallate shift, leading to C-C bond formation. Subsequent hydrolysis reveals the α-hydroxyketone product. nih.gov This reaction highlights the ability of boronic acids to act as nucleophilic partners in complex transformations involving hydroxy-functionalized products.

V. Spectroscopic and Computational Characterization of Pyridin 2 Ylmethyl Boronic Acid Systems

Analytical and Spectroscopic Techniques for Structural Elucidation

A combination of nuclear magnetic resonance, infrared, and mass spectrometry techniques provides a comprehensive picture of the molecular framework of (Pyridin-2-ylmethyl)boronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon environments, respectively.

While direct experimental spectra for this compound are not detailed in the reviewed literature, expected chemical shifts can be inferred from data on structurally similar compounds, such as 2-substituted pyridines and other organoboronic acids. rsc.orgchemicalbook.comchemicalbook.com The ¹H NMR spectrum is anticipated to show distinct signals for the four protons on the pyridine (B92270) ring, a singlet for the methylene (B1212753) (-CH₂-) bridge, and a broad signal for the hydroxyl protons of the boronic acid group, which may exchange with solvent protons. The ¹³C NMR spectrum would correspondingly display six signals: five for the pyridine ring carbons and one for the methylene carbon. The carbon atom attached to the boron (C-B) may exhibit broadening due to quadrupolar relaxation of the boron nucleus. chemicalbook.com The solvent used can significantly influence the chemical shifts of protons, particularly those attached to or near heteroatoms. rsc.org

Expected ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H6 | ~8.5 | d (doublet) | Downfield shift due to proximity to electronegative nitrogen. |

| Pyridine H4 | ~7.7 | t (triplet) | Typical aromatic region. |

| Pyridine H3, H5 | ~7.2-7.4 | m (multiplet) | Overlapping signals in the aromatic region. |

| Methylene (-CH₂-) | ~3.0-3.5 | s (singlet) | Aliphatic region, adjacent to the pyridine ring. |

| Boronic Acid (-B(OH)₂) | Variable | br s (broad singlet) | Position and intensity are solvent and concentration-dependent; may exchange with D₂O. |

Expected ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyridine C2 | ~160 | Carbon bearing the methylboronic acid substituent. |

| Pyridine C6 | ~149 | Carbon adjacent to nitrogen. |

| Pyridine C4 | ~137 | Aromatic carbon. |

| Pyridine C3, C5 | ~121-124 | Aromatic carbons. |

| Methylene (-CH₂-) | ~45 | Aliphatic carbon. |

| C-B | Not observed | Signal for the carbon attached to boron is often difficult to detect due to quadrupolar broadening. chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions would include O-H stretching from the boronic acid, C-H stretching from the aromatic pyridine ring and aliphatic methylene group, C=C and C=N stretching of the pyridine ring, and B-O stretching. rsc.orgresearchgate.net The broad O-H band is a hallmark of boronic acids, often indicating hydrogen bonding in the solid state.

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The pyridine moiety is expected to dominate the UV-Vis spectrum, exhibiting characteristic π → π* and n → π* transitions. researchgate.netnist.gov The absorption maxima (λ_max) can be influenced by the solvent and the substitution on the pyridine ring. Interaction with acid sites, for instance, can significantly alter the electronic properties and thus the UV-Vis spectrum. nih.gov

Expected Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | Boronic acid (-B(OH)₂) |

| 3000-3100 | Aromatic C-H stretch | Pyridine ring |

| 2850-2960 | Aliphatic C-H stretch | Methylene (-CH₂-) |

| 1580-1610 | C=N stretch | Pyridine ring |

| 1430-1500 | C=C stretch | Pyridine ring |

| 1320-1420 | B-O stretch | Boronic acid (-B(OH)₂) |

Expected UV-Visible Absorption Bands for this compound

| Approximate λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-265 | π → π | Pyridine ring |

| ~270 | n → π | Pyridine ring |

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, making it invaluable for studying paramagnetic transition metal complexes. While this compound itself is diamagnetic and thus ESR-silent, its metal complexes, such as those with Copper(II), can be effectively characterized by this method. rsc.org

ESR spectroscopy of a Cu(II) complex with this compound would provide detailed information about the coordination geometry around the copper center and the nature of the metal-ligand bonding. The spectrum's g-values (g_|| and g_⊥) and hyperfine coupling constants (A_|| and A_⊥), arising from the interaction of the unpaired electron with the copper nucleus, are sensitive to the ligand field. For instance, a trend of g_|| > g_⊥ > 2.0023 (free electron g-value) typically suggests a d(x²-y²) ground state for the unpaired electron in a tetragonally distorted octahedral or square planar geometry. rsc.org

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₈BNO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular ion peak corresponding to its exact mass. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for organic molecules include charge-directed and charge-remote processes. libretexts.org For this compound, key fragmentations would likely involve:

α-cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring is a common pathway for amine and aromatic compounds, which can lead to the formation of a stable pyridinium-like ion. miamioh.edu

Loss of substituents: The loss of hydroxyl groups (-OH) or the entire boronic acid moiety (-B(OH)₂) from the molecular ion is expected. miamioh.edursc.org

Ring fragmentation: The pyridine ring itself can break apart to yield smaller charged fragments.

Elemental analysis provides the percentage composition of elements (C, H, N) in the pure compound. The experimentally determined percentages should align closely with the calculated values for the molecular formula C₆H₈BNO₂, thus verifying its elemental composition. nih.gov

Calculated Elemental Analysis for C₆H₈BNO₂ (MW: 136.95 g/mol )

| Element | Mass | Percentage |

|---|---|---|

| Carbon (C) | 72.066 | 52.62% |

| Hydrogen (H) | 8.064 | 5.89% |

| Boron (B) | 10.81 | 7.89% |

| Nitrogen (N) | 14.007 | 10.23% |

| Oxygen (O) | 31.998 | 23.36% |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related compounds allows for well-founded predictions of its solid-state behavior. Arylboronic acids frequently form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds between the boronic acid groups, creating a characteristic R²₂(8) ring motif. nih.gov

Characterization of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state architecture of boronic acids is significantly influenced by intermolecular forces, particularly hydrogen bonding. In the crystal structures of related pyridineboronic acid systems, such as 3- and 4-pyridineboronic acid salts, extensive hydrogen bond networks are observed. capes.gov.br These networks often involve the boronic acid groups forming cyclic dimers with an R2,2(8) motif through O-H···O hydrogen bonds. capes.gov.brnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are powerful tools for elucidating the molecular properties and reactivity of this compound and related compounds. These methods complement experimental data and provide a deeper understanding of their behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used and cost-effective method for investigating the electronic structure, molecular geometry, and reactivity of organic molecules. nih.govresearchgate.netresearchgate.net The B3LYP hybrid functional is a popular choice that has demonstrated reliability in computing geometries and vibrational frequencies for organic systems. nih.govresearchgate.net

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization or energy minimization. mdpi.comrdd.edu.iq This process involves calculating the potential energy of the molecule at various geometries and finding the structure with the lowest energy. mdpi.com For complex molecules, this process helps in identifying the ground-state conformation. scielo.org.mx DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed for this purpose, and the resulting optimized bond lengths and angles can be compared with experimental data where available. researchgate.net

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. epstem.netnih.gov This is often achieved by calculating the potential energy surface (PES) as a function of one or more dihedral angles. epstem.net For instance, the PES can be scanned by systematically rotating around specific bonds and calculating the energy at each step. epstem.net This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. libretexts.org DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO, providing insights into charge transfer possibilities within the molecule and its potential for engaging in chemical reactions. nih.govirjweb.com

Below is a table summarizing key parameters obtained from DFT calculations for a related pyridine derivative, illustrating the type of data generated in such studies.

| Parameter | Value |

| HOMO Energy | -6.2613 eV |

| LUMO Energy | -0.8844 eV |

| Energy Gap (HOMO-LUMO) | 5.3769 eV |

| Dipole Moment | 3.41 Debye |

| Table: Calculated electronic properties of a pyridine derivative using DFT/B3LYP/6-311+G(2d,p) method. epstem.netirjweb.com |

Ab Initio Methods for Prediction of Molecular Properties

Ab initio (from first principles) methods are another class of computational techniques used to predict molecular properties. nih.govnih.gov These methods are based on solving the Schrödinger equation without relying on empirical parameters. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for properties such as optimized geometries, vibrational frequencies, and interaction energies. nih.govrsc.org For example, ab initio calculations have been used to study the CH–O interactions between pyridine and water, revealing the influence of classical hydrogen bonds on these weaker interactions. rsc.org These methods are also valuable for predicting thermodynamic properties like enthalpies of formation. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions and guiding the design of new compounds with enhanced affinity and selectivity. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related boronic acid inhibitors and pyridine-containing ligands.

Boronic acids are well-known for their ability to form reversible covalent bonds with the serine residues in the active sites of various enzymes, a mechanism that is particularly relevant for their inhibitory activity. frontiersin.orgnih.gov For instance, studies on boronic acid-based inhibitors targeting β-lactamases have demonstrated that the boron atom can be attacked by the hydroxyl group of a serine residue, leading to the formation of a tetrahedral boronate intermediate. frontiersin.orgnih.gov This "morphing" of the boron center from a trigonal sp² hybridized state to a tetrahedral sp³ hybridized state is a key feature of their mechanism of action. frontiersin.orgnih.gov

In the context of this compound, the pyridine ring can play a significant role in orienting the molecule within a binding pocket and forming additional non-covalent interactions. Docking studies of various pyridine-containing inhibitors have revealed that the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. mdpi.comnih.govfabad.org.tr

A hypothetical molecular docking scenario for this compound interacting with a serine protease could involve the following key interactions:

Covalent Bond Formation: The boronic acid moiety would be positioned in the active site to facilitate the nucleophilic attack by the catalytic serine residue, forming a stable, yet reversible, tetrahedral boronate adduct.

Hydrogen Bonding: The pyridine nitrogen could form a hydrogen bond with a donor group in the active site, such as the backbone N-H of an amino acid or a polar side chain.

The combination of these interactions would determine the binding affinity and specificity of the ligand for its target. Computational tools like AutoDock, Glide, and GOLD are commonly employed to perform such docking simulations and score the resulting poses to identify the most probable binding mode. hilarispublisher.com Further analysis using molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing the stability of the predicted interactions over time. aalto.fi

Quantum Chemical Computations for Photophysical Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for investigating the electronic structure and photophysical properties of molecules. nih.govnih.govresearchgate.netresearchgate.net These calculations can predict various properties, including absorption and emission spectra, molecular orbital energies, and the nature of electronic transitions, which are essential for the development of new fluorescent probes and optoelectronic materials. researchgate.nethnuejs.edu.vnmdpi.com

Studies on related boron-pyridyl systems, such as boron-pyridyl-imino-isoindoline dyes, provide valuable insights into the likely photophysical characteristics of this compound derivatives. nih.gov These investigations have shown that the electronic properties can be finely tuned by modifying the molecular structure. nih.gov

Key Photophysical Parameters from Computational Studies of Boron-Pyridyl Systems

| Compound/System | Method | Calculated Property | Value | Reference |

| Boron-pyridyl-imino-isoindoline Dyes | TD-B3LYP/6-31+G(d,p) | Vertical Emission Wavelength (λem) | Varies with substitution | nih.gov |

| Boron-pyridyl-imino-isoindoline Dyes | PCM(CH2Cl2)-TD-B3LYP | 0–0 Emission Wavelength (λ0–0) | Varies with substitution | nih.gov |

| Boron-pyridyl-imino-isoindoline Dyes | PCM(CH2Cl2)-TD-B3LYP | Stokes Shift (SS) | Varies with substitution | nih.gov |

| Phenolpyridyl boron complexes | B3LYP/6-31G* | Absorption and Emission Spectra | Good agreement with experiment | nih.gov |

Computational studies typically involve the following steps:

Geometry Optimization: The ground state geometry of the molecule is optimized to find its most stable conformation.

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability.

Excited State Calculations: TD-DFT is used to calculate the energies of the excited states and the oscillator strengths of the electronic transitions, which correspond to the absorption spectrum.

Emission Properties: The geometry of the first excited state is optimized to calculate the emission energy, corresponding to the fluorescence spectrum.

For this compound, quantum chemical calculations would likely reveal a significant role of the pyridine nitrogen and the boronic acid group in defining the frontier molecular orbitals. The photophysical properties would be sensitive to the solvent environment and any intermolecular interactions, such as hydrogen bonding. These theoretical investigations are invaluable for predicting the optical behavior of new materials and guiding synthetic efforts toward compounds with desired photophysical characteristics.

Q & A

Q. What are the primary mechanisms by which (Pyridin-2-ylmethyl)boronic acid interacts with diols and glycoproteins?

this compound forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. This interaction is pH-dependent, as the boronic acid must be in its tetrahedral anionic form (boronate) to bind diols effectively. For glycoproteins, binding specificity can be influenced by the terminal saccharide moiety (e.g., mannose vs. glucose) and buffer conditions. Secondary non-specific interactions (e.g., hydrophobic or electrostatic) may reduce selectivity, necessitating optimization of buffer pH and ionic strength .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Arylboronic acids like this compound are typically synthesized via Miyaura borylation, where a palladium catalyst facilitates cross-coupling between a pyridinyl halide and a boronic acid precursor. Alternative methods include direct lithiation/borylation of pyridine derivatives. Post-synthetic modifications often involve Suzuki-Miyaura couplings to introduce functional groups for tailored applications (e.g., fluorescent probes or enzyme inhibitors) .

Q. How can MALDI-MS be optimized for characterizing boronic acid-containing peptides?

Boronic acids are prone to dehydration/trimerization, forming boroxines that complicate spectral interpretation. Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the boronate ester form, preventing cyclization. Alternatively, using matrices that minimize in-source fragmentation (e.g., DHB) and low laser energy improves detection of intact ions .

Advanced Research Questions

Q. How do kinetic parameters (kon/koff) of this compound-diol binding influence real-time sensing applications?

Stopped-flow fluorescence studies reveal that binding kinetics vary with diol structure (e.g., kon for fructose > glucose) and pH. Rapid equilibration (<10 s) is critical for real-time glucose monitoring. However, slow koff rates may limit sensor reversibility. Competitive binding assays using structurally diverse diols can identify optimal conditions for dynamic sensing .

Q. What computational strategies enhance the design of boronic acid-based chemosensors?

Data-driven approaches, such as QSAR modeling and PCA, analyze electronic (Hammett σ), steric (molar refractivity), and topological descriptors to predict binding affinity. Machine learning (e.g., k-means clustering) identifies boronic acid candidates with maximal chemical diversity, enabling rapid screening for selective carbohydrate recognition .

Q. How can non-specific interactions be minimized in boronic acid-glycoprotein binding studies?

Surface plasmon resonance (SPR) studies demonstrate that secondary interactions (e.g., hydrophobic binding) can overshadow boronate-diol specificity. Strategies include:

Q. What structural modifications improve the anticancer activity of boronic acid-containing compounds?

Incorporating this compound into tubulin polymerization inhibitors (e.g., combretastatin analogs) enhances apoptosis induction. The boronic acid moiety acts as a bioisostere for carboxylic acids, improving solubility and target affinity. In vitro assays (e.g., Jurkat cell FACScan) confirm apoptotic activity at nanomolar concentrations, while COMPARE analysis reveals distinct mechanistic pathways compared to non-boronated analogs .

Methodological Considerations

Q. How do buffer conditions affect the selectivity of boronic acid-based glycoprotein capture?

Phosphate buffers (pH 7.4) favor boronate-diol binding but may promote non-specific interactions. Switching to Tris-borate (pH 8.5) increases selectivity by reducing electrostatic interference. SPR or ELISA-based validation with glycosylated/non-glycosylated protein pairs (e.g., RNase A vs. RNase B) quantifies specificity .

Q. What analytical techniques are best suited for quantifying trace boronic acid impurities in pharmaceuticals?

LC-MS/MS in MRM mode offers high sensitivity (LOQ < 1 ppm) for underivatized boronic acids. Column selection (e.g., HILIC for polar analytes) and mobile phase additives (0.1% formic acid) enhance retention and ionization. Method validation includes spike/recovery experiments in drug matrices (e.g., Lumacaftor) .

Q. How can boronic acid-decorated polymers be engineered for glucose-responsive materials?

Copolymerizing this compound with acrylamide derivatives creates hydrogels that swell upon glucose binding. The equilibrium between boronate-diol complexes and boroxine crosslinks governs sol-gel transitions. Rheological studies under varying glucose concentrations (0–30 mM) optimize responsiveness for insulin delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.